Bromomethyl methyl ether
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromomethyl methyl ether can be synthesized through several methods. One common method involves the reaction of dimethoxymethane with zinc bromide and acetyl bromide . Another method includes the reaction of methanol with bromoethane or bromoacetic acid .
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of formaldehyde dimethyl acetal with hydrogen bromide in the presence of a catalyst such as zinc bromide . This method is preferred due to its high yield and relatively simple reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Bromomethyl methyl ether undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields methoxymethyl ethers .
Scientific Research Applications
Bromomethyl methyl ether is widely used in scientific research, particularly in organic synthesis. Some of its applications include:
Protection of Hydroxyl Groups: It is used as a reagent for the protection of hydroxyl groups as methoxymethyl (MOM) ethers.
Synthesis of Complex Molecules: It is employed in the enantiocontrolled synthesis of intermediates containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of bromomethyl methyl ether involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where it facilitates the formation of new carbon-oxygen bonds .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Similar in structure but contains a chlorine atom instead of bromine.
Methoxymethyl chloride: Another related compound with a chlorine atom replacing the bromine.
2-Bromoethyl methyl ether: Similar but with an additional carbon atom in the chain
Uniqueness
Bromomethyl methyl ether is unique due to its high reactivity and selectivity in nucleophilic substitution reactions. Its ability to form stable methoxymethyl ethers makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
bromo(methoxy)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c1-4-2-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMFGQBENKSWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065341 | |
Record name | Methane, bromomethoxy- | |
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Molecular Weight |
124.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | Bromomethyl methyl ether | |
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CAS No. |
13057-17-5 | |
Record name | Bromomethyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13057-17-5 | |
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Record name | Bromomethyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057175 | |
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Record name | Bromomethyl methyl ether | |
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Record name | Methane, bromomethoxy- | |
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Record name | Methane, bromomethoxy- | |
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Record name | Bromomethyl methyl ether | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Bromomethyl methyl ether (BMME) in organic synthesis?
A1: BMME is frequently employed as an alkylating agent, introducing a methoxymethyl (MOM) group to various functional groups. This is particularly useful for protecting alcohols [, , , , , , ] and in the synthesis of α-methylenated ketones from silyl enol ethers [].
Q2: How does BMME facilitate the conversion of p-methoxybenzyl ethers to methoxymethyl ethers?
A2: Research indicates that a combination of dimethoxymethane, catalytic amounts of tin(II) bromide, and BMME can effectively cleave p-methoxybenzyl ethers, leading to the formation of methoxymethyl ethers. This method exhibits good yields and chemoselectivity, even in the presence of other potentially reactive groups like benzyl ethers [, ].
Q3: Can you describe a specific application of BMME in material science?
A3: BMME plays a crucial role in synthesizing hierarchically porous carbon spheres for supercapacitors. In a study, polyanthracene was crosslinked using BMME and subsequently carbonized, creating a 3D network with high surface area. This carbon material was then decorated with nickel manganese oxide, enhancing its performance as a pseudocapacitor electrode [].
Q4: How does BMME participate in reactions involving cycloalkynes?
A4: BMME reacts with alane intermediates generated from the reaction of cycloalkynes with triethylaluminum. This process leads to the formation of 1-methylidene-2-spirocyclopropane products, demonstrating its utility in synthesizing spiro macrocarbocycles [].
Q5: Are there any specific structural features of BMME that contribute to its reactivity?
A5: The presence of the bromomethyl group (-CH2Br) in BMME makes it highly reactive as an alkylating agent [, ]. This reactivity stems from the electrophilic nature of the carbon atom bonded to bromine, which readily undergoes nucleophilic substitution reactions.
Q6: Has BMME been used to explore unique chemical reactivities?
A6: Yes, research shows that BMME can facilitate the lithiation of bridgehead positions in 3,6-bridged piperazine-2,5-diones []. This unusual reactivity is attributed to the combined effects of carbonyl group induction and dipole stabilization by the amide nitrogen.
Q7: Is there a spectroscopic technique commonly used to characterize BMME?
A7: Yes, vibrational spectroscopy, encompassing Raman and infrared spectroscopy, provides valuable insights into the structure and conformational dynamics of BMME. This technique helps determine bond lengths, vibrational frequencies, and barriers to internal rotation within the molecule [].
Q8: What are the major safety concerns associated with handling BMME?
A8: BMME is recognized as a lachrymator and a potential carcinogen, demanding careful handling. It can severely irritate mucous membranes, eyes, and skin. Therefore, using appropriate personal protective equipment, including respirators, chemical-resistant gloves, and safety goggles, is crucial when working with this compound [].
Q9: Are there alternative methods for bromomethylation that offer advantages over using BMME?
A9: While BMME is effective for bromomethylation, its toxicity necessitates exploring safer alternatives. One approach involves using a solution of hydrogen bromide in acetic acid with paraformaldehyde and the aromatic substrate. This method avoids handling gaseous reagents and highly toxic BMME [].
Q10: What are the implications of BMME's toxicity for its practical applications?
A10: The known toxicity of BMME [] raises concerns about its use in large-scale synthesis and potential environmental impact. This highlights the need to develop and adopt safer, more sustainable alternatives for bromomethylation reactions and explore alternative protecting groups in organic synthesis.
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